Cas no 1370034-59-5 (4-(9-phenyl-9H-carbazol-3-yl)Benzenamine)

4-(9-phenyl-9H-carbazol-3-yl)Benzenamine is a carbazole-based aromatic amine compound with notable applications in organic electronics and optoelectronic materials. Its rigid, conjugated structure contributes to high thermal stability and excellent charge-transport properties, making it suitable for use in OLEDs, photovoltaic devices, and other advanced materials. The phenyl-carbazole core enhances hole-transport efficiency, while the benzenamine moiety allows for further functionalization, enabling tailored material design. This compound exhibits strong fluorescence and good solubility in common organic solvents, facilitating processing in thin-film applications. Its well-defined molecular structure ensures consistent performance in research and industrial settings, particularly in the development of high-efficiency light-emitting and energy-conversion systems.
4-(9-phenyl-9H-carbazol-3-yl)Benzenamine structure
1370034-59-5 structure
Product Name:4-(9-phenyl-9H-carbazol-3-yl)Benzenamine
CAS No:1370034-59-5
MF:C24H18N2
MW:334.413125514984
CID:2130087
PubChem ID:68207914
Update Time:2025-10-31

4-(9-phenyl-9H-carbazol-3-yl)Benzenamine Chemical and Physical Properties

Names and Identifiers

    • 4-(9-phenyl-9H-carbazol-3-yl)Benzenamine
    • 4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine
    • Benzenamine, 4-(9-phenyl-9H-carbazol-3-yl)-
    • DB-366929
    • 4-(9-phenyl-9H-carbazol-3-yl)aniline
    • 1370034-59-5
    • SCHEMBL12177000
    • Inchi: 1S/C24H18N2/c25-19-13-10-17(11-14-19)18-12-15-24-22(16-18)21-8-4-5-9-23(21)26(24)20-6-2-1-3-7-20/h1-16H,25H2
    • InChI Key: PDOQLUHQQRDCES-UHFFFAOYSA-N
    • SMILES: C1(N)=CC=C(C2=CC3C4=C(N(C5=CC=CC=C5)C=3C=C2)C=CC=C4)C=C1

Computed Properties

  • Exact Mass: 334.146998583g/mol
  • Monoisotopic Mass: 334.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 2
  • Complexity: 463
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.9
  • Topological Polar Surface Area: 31Ų

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Additional information on 4-(9-phenyl-9H-carbazol-3-yl)Benzenamine

Introduction to 4-(9-phenyl-9H-carbazol-3-yl)Benzenamine (CAS No. 1370034-59-5)

4-(9-phenyl-9H-carbazol-3-yl)benzenamine, also known by its CAS number 1370034-59-5, is a versatile compound with significant applications in the fields of organic electronics, pharmaceuticals, and materials science. This compound is characterized by its unique molecular structure, which combines the aromatic properties of a phenyl group and the electron-donating capabilities of a carbazole moiety. The combination of these functionalities makes it an attractive candidate for various advanced technological applications.

The molecular formula of 4-(9-phenyl-9H-carbazol-3-yl)benzenamine is C24H18N2. It is a white to off-white solid at room temperature and is insoluble in water but soluble in common organic solvents such as dichloromethane, toluene, and tetrahydrofuran (THF). The compound's high thermal stability and excellent electronic properties make it suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic devices.

In the context of organic electronics, 4-(9-phenyl-9H-carbazol-3-yl)benzenamine has been extensively studied for its potential as a hole transport material (HTM). HTMs play a crucial role in OLEDs by facilitating the efficient transport of holes from the anode to the emissive layer. Recent research has shown that this compound exhibits high hole mobility and excellent stability under operational conditions, making it a promising candidate for next-generation OLED devices.

Beyond its applications in organic electronics, 4-(9-phenyl-9H-carbazol-3-yl)benzenamine has also garnered attention in the pharmaceutical industry. The carbazole moiety is known for its biological activity, particularly in the context of anticancer and anti-inflammatory agents. Studies have demonstrated that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for drug development.

In materials science, 4-(9-phenyl-9H-carbazol-3-yl)benzenamine has been explored for its use in polymer-based materials. Its ability to form stable complexes with metal ions makes it an attractive ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies.

The synthesis of 4-(9-phenyl-9H-carbazol-3-yl)benzenamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the coupling of 3-bromocarbazole with 4-aniline using palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. This method provides high yields and good purity, making it suitable for large-scale production.

The characterization of 4-(9-phenyl-9H-carbazol-3-yl)benzenamine can be performed using various analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy is commonly used to confirm the structure and purity of the compound. Mass spectrometry (MS) provides additional information about the molecular weight and fragmentation patterns. UV-visible spectroscopy is useful for studying the electronic properties and absorption characteristics of the compound.

In conclusion, 4-(9-phenyl-9H-carbazol-3-yl)benzenamine (CAS No. 1370034-59-5) is a multifunctional compound with a wide range of applications in organic electronics, pharmaceuticals, and materials science. Its unique molecular structure and excellent electronic properties make it a valuable material for advanced technological developments. Ongoing research continues to explore new applications and derivatives of this compound, further expanding its potential impact on various industries.

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